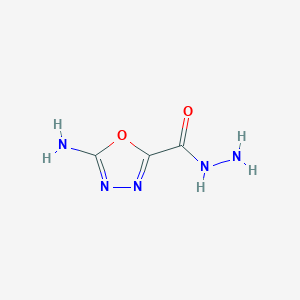

5-Amino-1,3,4-oxadiazole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom in a five-membered ring structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, or molecular iodine .

Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles, including this compound, often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of isothiocyanates with hydrazine hydrate and acid chlorides under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds .

Scientific Research Applications

5-Amino-1,3,4-oxadiazole-2-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. This compound targets various molecular pathways, including those involved in cell wall synthesis and protein synthesis .

Comparison with Similar Compounds

1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.

1,2,3-Oxadiazole: Known for its unique reactivity and applications in materials science.

1,2,5-Oxadiazole: Exhibits distinct chemical properties and is used in different industrial applications.

Uniqueness: 5-Amino-1,3,4-oxadiazole-2-carbohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications in medicine, agriculture, and industry .

Biological Activity

5-Amino-1,3,4-oxadiazole-2-carbohydrazide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features an oxadiazole ring, characterized by two nitrogen atoms and three carbon atoms within a five-membered structure. Specifically, it has an amino group at the 5-position and a carbohydrazide substituent at the 2-position. This unique structure contributes to its biological activity and potential as a lead compound in pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : It targets multiple enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) . Studies have demonstrated its ability to inhibit tumor growth in animal models.

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity, which is beneficial in treating inflammatory diseases .

- Antiviral Activity : Preliminary studies suggest potential antiviral effects, although further research is needed to confirm these findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in cellular processes. For example, it inhibits thymidylate synthase and HDAC, which are crucial for DNA synthesis and epigenetic regulation respectively .

- Membrane Disruption : It affects microbial cell membranes, leading to loss of integrity and function. This is particularly relevant for its antimicrobial properties.

- Gene Expression Modulation : The compound alters gene expression profiles associated with inflammation and cancer progression .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study involving mouse models of cancer, this compound demonstrated a tumor growth inhibition (TGI) score of 35.74%. When combined with standard chemotherapy agents like 5-FU (fluorouracil), the TGI increased to 64.59%, indicating a potential synergistic effect .

- Anti-inflammatory Effects : In vivo studies using the carrageenan-induced paw edema model showed that the compound significantly reduced inflammation by up to 51%, highlighting its therapeutic potential for inflammatory conditions .

Properties

Molecular Formula |

C3H5N5O2 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carbohydrazide |

InChI |

InChI=1S/C3H5N5O2/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9) |

InChI Key |

MXDZSJVKBRLLSM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.